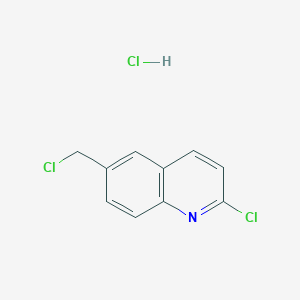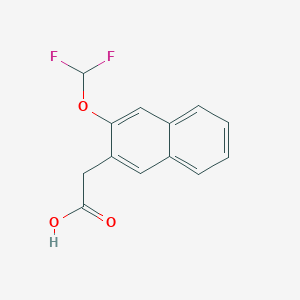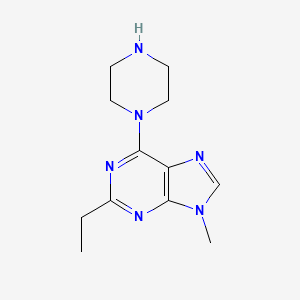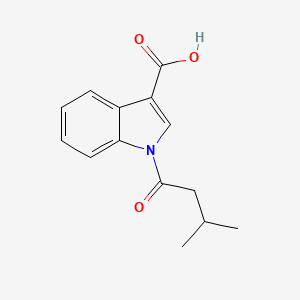![molecular formula C13H16N4O B11866062 6-(1-Oxa-7-azaspiro[4.4]nonan-3-ylamino)picolinonitrile](/img/structure/B11866062.png)
6-(1-Oxa-7-azaspiro[4.4]nonan-3-ylamino)picolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-Oxa-7-azaspiro[44]nonan-3-ylamino)picolinonitrile is a complex organic compound featuring a spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Oxa-7-azaspiro[4.4]nonan-3-ylamino)picolinonitrile typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the use of radical chemistry to construct the spiro-heterocyclic framework . This process may include hydrogen atom transfer (HAT) and cyclization reactions to achieve the desired structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
化学反応の分析
Types of Reactions
6-(1-Oxa-7-azaspiro[4.4]nonan-3-ylamino)picolinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
6-(1-Oxa-7-azaspiro[4.4]nonan-3-ylamino)picolinonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological molecules.
作用機序
The mechanism of action for 6-(1-Oxa-7-azaspiro[4.4]nonan-3-ylamino)picolinonitrile involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
1-Oxa-7-azaspiro[4.4]nonane: A structurally related compound with similar spirocyclic features.
Azaspirene: A compound with a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton, known for its angiogenesis inhibition properties.
Uniqueness
6-(1-Oxa-7-azaspiro[4.4]nonan-3-ylamino)picolinonitrile stands out due to its specific functional groups and potential for diverse chemical modifications. Its unique structure allows for a wide range of applications in various scientific fields, making it a valuable compound for research and development.
特性
分子式 |
C13H16N4O |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
6-(1-oxa-7-azaspiro[4.4]nonan-3-ylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H16N4O/c14-7-10-2-1-3-12(16-10)17-11-6-13(18-8-11)4-5-15-9-13/h1-3,11,15H,4-6,8-9H2,(H,16,17) |
InChIキー |
RAXFONZNEBBIAF-UHFFFAOYSA-N |
正規SMILES |
C1CNCC12CC(CO2)NC3=CC=CC(=N3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11866009.png)







![4-Chloro-9-methoxy-7H-furo[3,2-g]chromen-7-one](/img/structure/B11866045.png)

